molecular formula C13H18O B7846271 1-(4-Propylphenyl)butan-1-one

1-(4-Propylphenyl)butan-1-one

Cat. No. B7846271
M. Wt: 190.28 g/mol
InChI Key: YVDVGFKGEZPIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Propylphenyl)butan-1-one is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Propylphenyl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Propylphenyl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Structure

The study of the crystallographic structure of related compounds, such as 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, reveals insights into the molecular configurations and space groups of similar ketones (Shi & Jiang, 1999).

Electrocatalytic Hydrogenation

Research on electrocatalytic hydrogenation of compounds like 4-(4-hydroxyphenyl)buten-2-one at a nickel cathode provides an understanding of the chemical reactions and product compositions that could be relevant for similar ketones (Bryan & Grimshaw, 1997).

Anti-Melanogenic Properties

Studies have shown that compounds such as 4-(phenylsulfanyl)butan-2-one possess significant anti-melanogenic properties, useful in medical cosmetology. This compound inhibits pigment generation and melanin synthesis, which could be relevant for researching similar ketones (Wu et al., 2015).

Carbonyl-Assisted Intramolecular Hydrolysis

Research into the hydrolysis of related compounds like 4-chloro-1-(4'-hydroxyphenyl)butan-1-one offers insights into the effects of substitutional patterns and methylene groups, which can be crucial for understanding the behavior of similar ketones (Kalyanam & Likhate, 1987).

Solvation Enthalpy in Binary Mixtures

Investigations into the solvation enthalpy of butan-2-one in binary mixtures provide a deep understanding of specific interactions and molecular associations that could be relevant for similar ketones (Varfolomeev et al., 2015).

Cascade Reaction Catalysis

Studies on the synthesis of 4-phenylbutan-2-ones from 4-methoxybenzyl alcohols using bimetallic catalysts offer valuable insights into the potential catalytic applications of similar ketones (Morad et al., 2017).

properties

IUPAC Name

1-(4-propylphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-3-5-11-7-9-12(10-8-11)13(14)6-4-2/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDVGFKGEZPIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Propylphenyl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Propylphenyl)butan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Propylphenyl)butan-1-one
Reactant of Route 3
1-(4-Propylphenyl)butan-1-one
Reactant of Route 4
Reactant of Route 4
1-(4-Propylphenyl)butan-1-one
Reactant of Route 5
Reactant of Route 5
1-(4-Propylphenyl)butan-1-one
Reactant of Route 6
Reactant of Route 6
1-(4-Propylphenyl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.